![molecular formula C16H13NO6S B2397820 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid CAS No. 315677-95-3](/img/structure/B2397820.png)
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is a complex organic compound characterized by its unique structure, which includes a phenylethenyl group, a sulfonylamino group, and a benzene-1,3-dicarboxylic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the core benzene-1,3-dicarboxylic acid structure. This is followed by the introduction of the sulfonylamino group and the phenylethenyl group through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
化学反应分析
Types of Reactions
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学研究应用
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form strong hydrogen bonds with biological molecules, while the phenylethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzene-1,3-dicarboxylic acid: A simpler analog without the sulfonylamino and phenylethenyl groups.
Sulfonylamino derivatives: Compounds with similar sulfonylamino groups but different aromatic backbones.
Phenylethenyl derivatives: Compounds with phenylethenyl groups attached to different core structures.
Uniqueness
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonylamino and phenylethenyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
属性
IUPAC Name |
5-[[(E)-2-phenylethenyl]sulfonylamino]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO6S/c18-15(19)12-8-13(16(20)21)10-14(9-12)17-24(22,23)7-6-11-4-2-1-3-5-11/h1-10,17H,(H,18,19)(H,20,21)/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKKOHQYLJNQI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
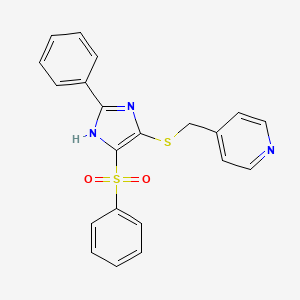
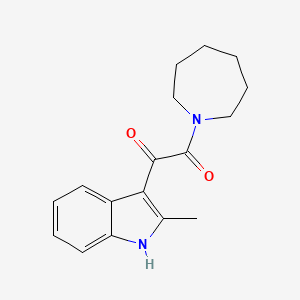

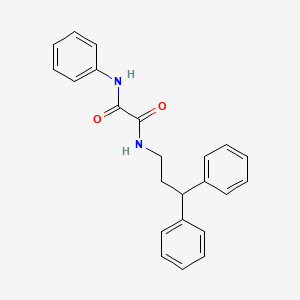
![8-(3,4-dichlorophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-ol](/img/structure/B2397743.png)
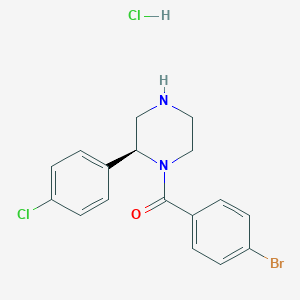
![(2E)-2-[(2,4-dichlorophenyl)methylidene]-4-methyl-3-oxo-4-(1H-1,2,4-triazol-1-yl)pentanenitrile](/img/structure/B2397745.png)
![1-(3-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2397747.png)
![3-(1H-pyrrol-1-yl)-N'-[(Z)-2-thienylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B2397748.png)
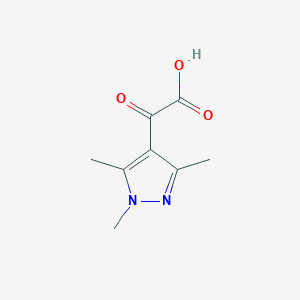
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2397756.png)
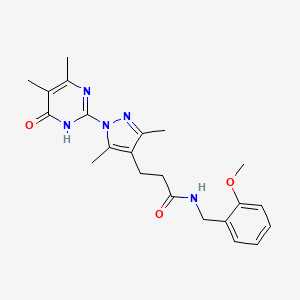

![N-[(2-Benzyl-3-oxo-1H-isoindol-1-yl)methyl]-2-chloropropanamide](/img/structure/B2397760.png)
